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molecular formula C26H30N2O6 B8421786 Ethyl 4-(3-(2-propyl-4-pyrazinyloxyphenoxy)propoxy)mandelate

Ethyl 4-(3-(2-propyl-4-pyrazinyloxyphenoxy)propoxy)mandelate

Cat. No. B8421786
M. Wt: 466.5 g/mol
InChI Key: NALKANXTEJNZBO-UHFFFAOYSA-N
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Patent
US06008237

Procedure details

The title compound was prepared according to the method described in Example 22, Step C using 2-propyl-4-pyrazinyloxyphenol (19.0 g, 62.0 m-mol) and ethyl 4-(3-bromopropoxy)mandelate (19.5 g, 58.9 mmol) (as prepared in Example 22, Step C) as the starting materials.
Name
2-propyl-4-pyrazinyloxyphenol
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[C:8]([O:10][C:11]2[CH:16]=[N:15][CH:14]=[CH:13][N:12]=2)[CH:7]=[CH:6][C:5]=1[OH:17])[CH2:2][CH3:3].Br[CH2:19][CH2:20][CH2:21][O:22][C:23]1[CH:35]=[CH:34][C:26]([CH:27]([OH:33])[C:28]([O:30][CH2:31][CH3:32])=[O:29])=[CH:25][CH:24]=1>>[CH2:1]([C:4]1[CH:9]=[C:8]([O:10][C:11]2[CH:16]=[N:15][CH:14]=[CH:13][N:12]=2)[CH:7]=[CH:6][C:5]=1[O:17][CH2:19][CH2:20][CH2:21][O:22][C:23]1[CH:35]=[CH:34][C:26]([CH:27]([OH:33])[C:28]([O:30][CH2:31][CH3:32])=[O:29])=[CH:25][CH:24]=1)[CH2:2][CH3:3]

Inputs

Step One
Name
2-propyl-4-pyrazinyloxyphenol
Quantity
19 g
Type
reactant
Smiles
C(CC)C1=C(C=CC(=C1)OC1=NC=CN=C1)O
Step Two
Name
Quantity
19.5 g
Type
reactant
Smiles
BrCCCOC1=CC=C(C(C(=O)OCC)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=C(OCCCOC2=CC=C(C(C(=O)OCC)O)C=C2)C=CC(=C1)OC1=NC=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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